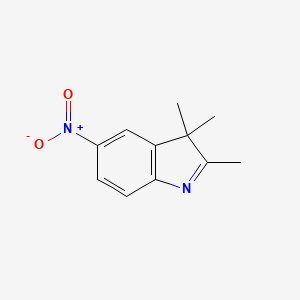
2,3,3-三甲基-5-硝基-3H-吲哚
概述
描述
2,3,3-Trimethyl-5-nitro-3H-indole is a chemical compound with the molecular formula C11H12N2O2 . It has an average mass of 204.225 Da and a monoisotopic mass of 204.089874 Da . It is also known by other names such as 2,3,3-Trimethyl-5-nitroindolenine .
Synthesis Analysis
The synthesis of 2,3,3-Trimethyl-5-nitro-3H-indole involves several steps. One method involves the reaction of 5-amino-2,3,3-trimethyl-3H-indole with p-nitrobenzaldehyde . Another method involves the nitration of 2,3,3-trimethylindolenine . The reaction is carried out in a conical flask with concentrated sulphuric acid and a pre-cooled mixture of concentrated sulphuric acid and concentrated nitric acid .Molecular Structure Analysis
The molecular structure of 2,3,3-Trimethyl-5-nitro-3H-indole is represented by the InChI code 1S/C11H12N2O2/c1-7-11(2,3)9-6-8(13(14)15)4-5-10(9)12-7/h4-6,12H,1H2,2-3H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The chemical reactions involving 2,3,3-Trimethyl-5-nitro-3H-indole are complex and can vary based on the conditions. For instance, the reaction with p-nitrobenzaldehyde can proceed in two directions, depending on the temperature .Physical And Chemical Properties Analysis
2,3,3-Trimethyl-5-nitro-3H-indole has a molecular weight of 204.23 . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .科学研究应用
- Application Summary : “2,3,3-Trimethyl-5-nitro-3H-indole” is a type of indole compound that is often used as a reactant in organic synthesis reactions .
- Methods of Application : While specific experimental procedures can vary widely depending on the particular synthesis reaction, this compound is typically used as a starting material or intermediate in the synthesis of more complex organic compounds .
- Results or Outcomes : The outcomes of these synthesis reactions can also vary widely, but the goal is typically to create new organic compounds with useful properties .
- Application Summary : This compound is used in the synthesis of cyanine dyes .
- Methods of Application : In dye synthesis, “2,3,3-Trimethyl-5-nitro-3H-indole” would be reacted with other compounds under specific conditions to produce the desired dye .
- Results or Outcomes : The outcome of this process is the production of cyanine dyes, which have a wide range of applications in areas like biological staining, CD-R and DVD-R media, and photovoltaics .
Scientific Field
Scientific Field
- Application Summary : This compound is used in the preparation of cyanine dye labeling reagents and other imaging agents .
- Methods of Application : It is used in the synthesis of cyanine dyes, which are then used as labeling reagents in bioimaging .
- Results or Outcomes : The outcome of this process is the production of imaging agents that can be used to visualize biological structures and processes .
- Application Summary : Indole derivatives, including “2,3,3-Trimethyl-5-nitro-3H-indole”, can be used in multicomponent reactions .
- Methods of Application : These compounds can participate in [3 + 2] cyclization reactions with other reactants to produce complex organic compounds .
- Results or Outcomes : The outcome of these reactions is the synthesis of new organic compounds with potentially useful properties .
Scientific Field
Scientific Field
- Application Summary : This compound can be used in the development of new materials, such as organic semiconductors .
- Methods of Application : It can be incorporated into the structure of the material during the synthesis process .
- Results or Outcomes : The outcome of this process is the production of new materials with potentially useful properties, such as improved conductivity or light-emitting properties .
- Application Summary : Indole derivatives, including “2,3,3-Trimethyl-5-nitro-3H-indole”, can be used in the synthesis of pharmaceuticals .
- Methods of Application : These compounds can participate in various reactions to produce drug molecules .
- Results or Outcomes : The outcome of these reactions is the synthesis of new pharmaceuticals with potentially beneficial therapeutic effects .
Scientific Field
Scientific Field
安全和危害
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is associated with skin and eye irritation, and specific target organ toxicity (respiratory system) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
2,3,3-trimethyl-5-nitroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-11(2,3)9-6-8(13(14)15)4-5-10(9)12-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDORSJSRAREODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883978 | |
| Record name | 3H-Indole, 2,3,3-trimethyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-Trimethyl-5-nitro-3H-indole | |
CAS RN |
3484-22-8 | |
| Record name | 2,3,3-Trimethyl-5-nitroindolenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3484-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Indole, 2,3,3-trimethyl-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003484228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3484-22-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Indole, 2,3,3-trimethyl-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Indole, 2,3,3-trimethyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

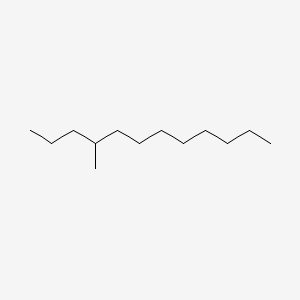
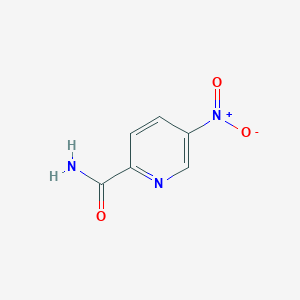
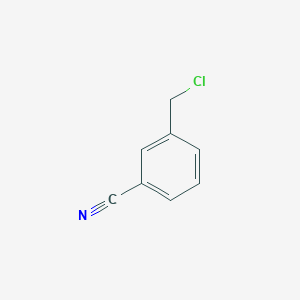
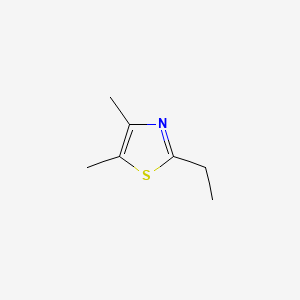
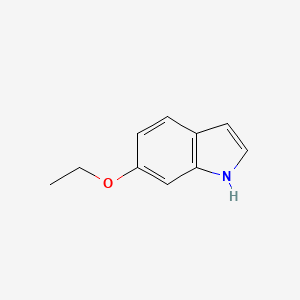

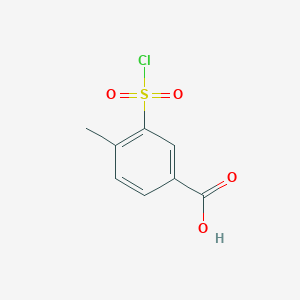
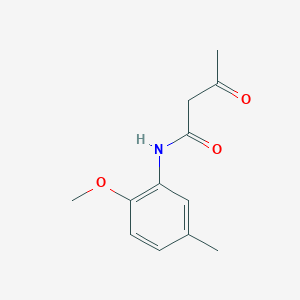
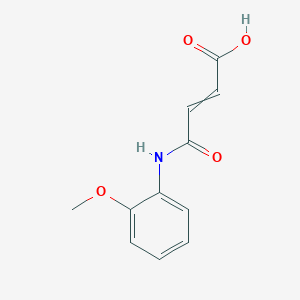
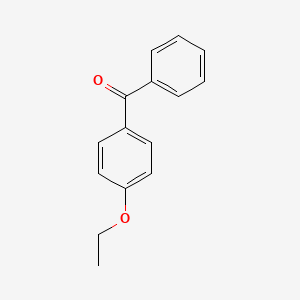
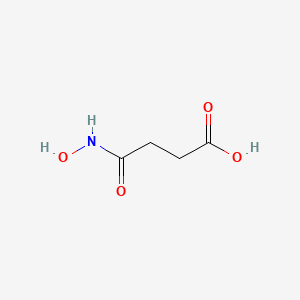
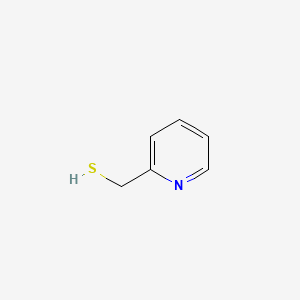
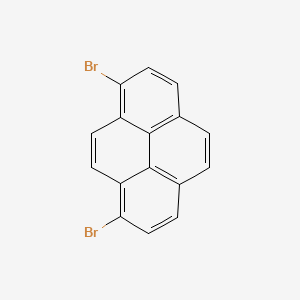
![Magnesium, chloro[(2-methylphenyl)methyl]-](/img/structure/B1583610.png)